molecular formula C18H20N4O3S B6622038 2-[2-Hydroxy-3-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propyl]isoindole-1,3-dione

2-[2-Hydroxy-3-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propyl]isoindole-1,3-dione

Cat. No.: B6622038
M. Wt: 372.4 g/mol
InChI Key: YIJCXTNDUFPXSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Hydroxy-3-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propyl]isoindole-1,3-dione is a complex organic compound featuring a thiazole ring, a piperazine moiety, and an isoindole-1,3-dione group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Hydroxy-3-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propyl]isoindole-1,3-dione typically involves multiple steps, starting with the formation of the thiazole ring, followed by the introduction of the piperazine and isoindole-1,3-dione groups. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using reactors capable of maintaining precise temperature and pressure conditions. The use of continuous flow chemistry could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The hydroxy group can be oxidized to a carbonyl group.

  • Reduction: : The isoindole-1,3-dione group can be reduced to an indole derivative.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used, often in the

Properties

IUPAC Name

2-[2-hydroxy-3-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c23-13(11-20-6-8-21(9-7-20)18-19-5-10-26-18)12-22-16(24)14-3-1-2-4-15(14)17(22)25/h1-5,10,13,23H,6-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJCXTNDUFPXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CN2C(=O)C3=CC=CC=C3C2=O)O)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.